Angiotensin Ii

Beschreibung

Angiotensin II is under investigation for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure. Angiotensin II has been investigated for the treatment, basic science, and diagnostic of Hypertension, Renin Angiotensin System, and Idiopathic Membranous Nephropathy. As of December 21, 2017 the FDA approved La Jolla Pharmaceutical's Giapreza (angiotensin II) Injection for Intravenouse Infusion for the indication of acting as a vasoconstrictor to increase blood pressure in adults with septic or other distributive shock. The novelty of the medication lies in the fact that it is the first and only use of synthetic human angiotensin II to help maintain body blood pressure. Shock is the inability to maintain blood flow to vital tissues and the potential resultant organ failure and death within hours, no matter young or o ld. As distributive shock is the most common type of shock in the inpatient setting and affects up to one third of patients in the intensive care unit, the FDA determined that there is a need for treatment options for critically ill hypotensive patients who do not adequately respond to currently available therapies.

Angiotensin ii is a Vasoconstrictor. The physiologic effect of angiotensin ii is by means of Vasoconstriction.

Therapeutic Angiotensin II is a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.

ANGIOTENSIN II is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 4 approved and 4 investigational indications.

An octapeptide that is a potent but labile vasoconstrictor. It is produced from angiotensin I after the removal of two amino acids at the C-terminal by ANGIOTENSIN CONVERTING ENZYME. The amino acid in position 5 varies in different species. To block VASOCONSTRICTION and HYPERTENSION effect of angiotensin II, patients are often treated with ACE INHIBITORS or with ANGIOTENSIN II TYPE 1 RECEPTOR BLOCKERS.

Eigenschaften

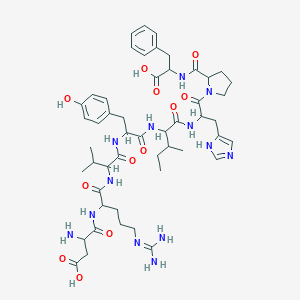

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 |

Source

|

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4474-91-3, 11128-99-7 |

Source

|

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Angiotensin II Signaling Pathways in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular homeostasis. Its actions are implicated in the pathophysiology of a multitude of cardiovascular diseases, including hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis. Ang II exerts its pleiotropic effects by binding to two main G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pathological effects of Ang II, the AT2R often counteracts these actions. A comprehensive understanding of the intricate signaling pathways initiated by these receptors is paramount for the development of novel and targeted therapeutic strategies. This guide provides a detailed technical overview of the core Angiotensin II signaling pathways in the context of cardiovascular disease, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Core Angiotensin II Signaling Receptors

The physiological and pathological effects of Angiotensin II are predominantly mediated by its interaction with two distinct receptor subtypes, AT1R and AT2R, which belong to the G protein-coupled receptor superfamily.[1]

-

Angiotensin II Type 1 Receptor (AT1R): The AT1R is widely expressed in cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, cardiomyocytes, and fibroblasts.[2] The majority of the well-characterized cardiovascular effects of Ang II, such as vasoconstriction, inflammation, cellular proliferation, and fibrosis, are mediated through the activation of the AT1R.[1][2]

-

Angiotensin II Type 2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its expression is low in most adult tissues. However, its expression can be upregulated in pathological conditions such as vascular injury and myocardial infarction.[3] The AT2R often mediates effects that oppose those of the AT1R, including vasodilation, anti-inflammatory responses, and apoptosis.

Quantitative Data on Angiotensin II Signaling

The following tables summarize key quantitative parameters related to Angiotensin II receptor binding and signaling in cardiovascular contexts. These values are compiled from various studies and experimental systems and should be considered as representative examples.

| Ligand | Receptor | Cell Type/Tissue | Binding Affinity (Kd) | Maximum Binding (Bmax) | Reference |

| 125I-[Sar1,Ile8]Ang II | AT1R | Human Left Ventricle | 0.42 ± 0.09 nM | Not Specified | |

| Valsartan | AT1R | - | Not Specified | 0.33 ± 0.01 pmol/mg protein | |

| Angiotensin II | AT1R | - | Not Specified | 0.44 ± 0.08 pmol/mg protein |

| Agonist | Receptor/Pathway | Cell Type | EC50 | Reference |

| Angiotensin II | SIF B induction | Neonatal Rat Cardiac Myocytes | 40 nM | |

| PGF2α | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 7.2 x 10-9 ± 6.9 x 10-10 M | |

| Cloprostenol | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 1.8 x 10-10 ± 5.2 x 10-11 M |

| Stimulus | Downstream Effect | Cell Type/Model | Fold Change/Effect | Time Point | Reference |

| Angiotensin II | Stat5 Tyrosine Phosphorylation | Neonatal Rat Ventricular Myocytes | 2-3 fold increase over control | 30-60 min | |

| Angiotensin II | Stat5 Transcription Complex Formation | Neonatal Rat Ventricular Myocytes | 1.5-10 fold increase | Not Specified | |

| Angiotensin II | Stat1 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 5-fold increase over control | 5 min (sustained for 60 min) | |

| Angiotensin II | Stat3 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 3-fold increase over control | 5 min (sustained for 60 min) | |

| Angiotensin II | Jak2 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 8-fold increase over control | 5 min | |

| Angiotensin II (1 µM) | RhoA Activity in SHR cells | Preglomerular Vascular Smooth Muscle Cells | 9.0 ± 2 fold increase | Not Specified | |

| Angiotensin II (1 µM) | RhoA Activity in WKY cells | Preglomerular Vascular Smooth Muscle Cells | 2.0 ± 0.50 fold increase | Not Specified | |

| Angiotensin II | ERK1/2 Activation | Control siRNA-transfected cells | 20-30 fold over basal | Peak at 10 min | |

| Angiotensin II | ROS Production (DCF fluorescence) | Vascular Smooth Muscle Cells | 2.6-fold increase | 2 hours | |

| Angiotensin II Infusion | Vascular ROS Production in PparaΔSMC mice | Mouse Aorta | 41.8 ± 3.8% (DHE positive area) | Not Specified | |

| Angiotensin II Infusion | Vascular ROS Production in Pparafl/fl mice | Mouse Aorta | 23.7 ± 4.5% (DHE positive area) | Not Specified | |

| Angiotensin II | NFATc4 Nuclear Translocation | Mouse Heart | 66% mean increase | 48 hours |

Angiotensin II Signaling Pathways

Angiotensin II initiates a complex network of intracellular signaling cascades upon binding to its receptors. These can be broadly categorized into G protein-dependent and G protein-independent pathways.

AT1 Receptor G Protein-Dependent Signaling

The AT1R couples to several heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi.

Activation of Gαq/11 is a canonical signaling pathway for the AT1R, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is central to many of the acute effects of Ang II, including vasoconstriction and cardiac contractility. Downstream of PKC and Ca2+, a number of other kinases are activated, including the mitogen-activated protein kinase (MAPK) family (ERK, JNK, p38).

The AT1R also couples to Gα12/13, which activates the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which plays a crucial role in vascular smooth muscle cell contraction, migration, and proliferation, as well as in cardiac fibrosis.

AT1 Receptor G Protein-Independent Signaling: The Role of β-Arrestin

In addition to canonical G protein signaling, the AT1R can signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and 2. β-arrestin binding not only desensitizes G protein signaling and promotes receptor internalization but also initiates a second wave of signaling. β-arrestin can act as a scaffold for various signaling molecules, including components of the MAPK cascade (e.g., ERK1/2), leading to sustained activation of these pathways. This β-arrestin-mediated signaling has been implicated in both protective and pathological cardiac remodeling.

Other Important AT1R Signaling Pathways

-

JAK/STAT Pathway: Ang II can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell growth, differentiation, and inflammation. In cardiomyocytes, Ang II has been shown to induce the phosphorylation of JAK2, Tyk2, STAT1, and STAT3.

-

Transactivation of Receptor Tyrosine Kinases: The AT1R can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth-promoting pathways like the Ras-Raf-MEK-ERK cascade.

-

Reactive Oxygen Species (ROS) Production: A critical component of Ang II signaling is the activation of NADPH oxidases, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to many of the pathological effects of Ang II, including inflammation, hypertrophy, and fibrosis.

AT2 Receptor Signaling

The signaling pathways of the AT2R are less well-defined than those of the AT1R but are generally considered to be counter-regulatory. The AT2R is thought to exert its effects through several mechanisms:

-

Activation of Phosphatases: The AT2R can activate various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1R.

-

Bradykinin/Nitric Oxide/cGMP Pathway: AT2R stimulation can lead to the production of bradykinin and nitric oxide (NO), resulting in vasodilation. This pathway involves the activation of endothelial nitric oxide synthase (eNOS).

-

Inhibition of Cell Growth and Induction of Apoptosis: The AT2R is generally considered to have anti-proliferative and pro-apoptotic effects, thereby counteracting the growth-promoting effects of the AT1R.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate Angiotensin II signaling pathways.

Western Blotting for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2, a key downstream kinase in Ang II signaling, by Western blotting.

1. Cell Culture and Treatment:

-

Culture cardiovascular cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with Angiotensin II at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

2. Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) of AT1R and Interacting Proteins

This protocol is used to investigate the interaction between the AT1R and other proteins, such as β-arrestin.

1. Cell Lysis:

-

Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

2. Pre-clearing:

-

Incubate the lysate with Protein A/G agarose beads for 1-2 hours at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., AT1R) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

6. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., β-arrestin).

Measurement of NADPH Oxidase Activity

This protocol outlines a common method to measure Ang II-induced NADPH oxidase activity, a key source of ROS.

1. Cell/Tissue Preparation:

-

Isolate vascular smooth muscle cells or homogenize cardiovascular tissue.

2. Assay Reaction:

-

Incubate the cell lysate or tissue homogenate in a buffer containing NADPH as the substrate and a detection reagent such as lucigenin or dihydroethidium (DHE).

-

Stimulate the reaction with Angiotensin II.

3. Detection:

-

Measure the chemiluminescence (for lucigenin) or fluorescence (for DHE) over time using a plate reader or microscope. The signal intensity is proportional to the rate of superoxide production.

4. Data Analysis:

-

Calculate the rate of NADPH oxidase activity and compare the results between control and Ang II-treated samples.

Histological Assessment of Cardiac Fibrosis

This protocol describes the use of Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.

1. Tissue Preparation:

-

Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (e.g., 5 µm) and mount them on glass slides.

2. Staining:

-

Masson's Trichrome: Deparaffinize and rehydrate the tissue sections. Stain with Weigert's iron hematoxylin, then with Biebrich scarlet-acid fuchsin, and finally with aniline blue. Collagen will stain blue, nuclei will be black, and the myocardium will be red.

-

Picrosirius Red: Deparaffinize and rehydrate the sections. Stain with a solution of Picrosirius red. Collagen fibers will appear red, and the myocardium yellow.

3. Imaging and Quantification:

-

Image the stained sections using a light microscope.

-

Quantify the fibrotic area (blue or red staining) as a percentage of the total tissue area using image analysis software.

Conclusion

The signaling pathways activated by Angiotensin II are complex and multifaceted, playing a central role in the development and progression of cardiovascular disease. A thorough understanding of these pathways, from receptor activation to downstream cellular responses, is crucial for identifying novel therapeutic targets. This guide has provided a comprehensive overview of the key signaling cascades, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine. The continued exploration of these pathways will undoubtedly lead to more effective treatments for the millions of individuals affected by cardiovascular disease.

References

Role of Angiotensin II in regulating cardiac contractility

An In-depth Technical Guide on the Role of Angiotensin II in Regulating Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) is a pleiotropic octapeptide hormone that plays a pivotal role in cardiovascular homeostasis. Beyond its well-documented effects on vascular tone and fluid balance, Ang II directly modulates cardiac contractility through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms by which Angiotensin II regulates cardiomyocyte function, with a focus on the signaling pathways, quantitative effects on contractility, and the experimental methodologies used to elucidate these processes. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and therapeutics.

Introduction

Angiotensin II is the primary effector molecule of the renin-angiotensin system (RAS) and is integral to the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[1][2] Its actions are mediated through two main G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[3][4][5] While both receptors are present in cardiac tissue, the AT1R is predominantly responsible for the acute inotropic effects and the long-term hypertrophic and fibrotic changes associated with Ang II. The AT2R often counteracts the effects of AT1R activation, contributing to a nuanced and complex regulatory network. This guide will delve into the core signaling pathways and their quantitative impact on the contractile machinery of the heart.

Angiotensin II Receptor Signaling Pathways in Cardiomyocytes

The binding of Angiotensin II to its receptors on the cardiomyocyte membrane initiates a cascade of intracellular events that ultimately modulate cardiac contractility. The predominant pathway for the direct inotropic effects of Ang II is mediated by the AT1 receptor coupled to the Gq/11 family of G-proteins.

AT1 Receptor-Mediated Signaling

The canonical AT1R signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ contributes to the activation of the contractile apparatus.

-

DAG and Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the initial Ca²⁺ release, activates Protein Kinase C (PKC). Activated PKC has multiple downstream targets that influence cardiac contractility, including ion channels and contractile proteins. For instance, PKC can phosphorylate the L-type calcium channel, modulating Ca²⁺ entry into the cell.

-

Reactive Oxygen Species (ROS) Production : Ang II stimulation of the AT1R also leads to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS). ROS can further modulate signaling pathways, including those involving PKC and mitogen-activated protein kinases (MAPKs), contributing to both acute contractile responses and long-term remodeling.

AT2 Receptor-Mediated Signaling

The role of the AT2 receptor in cardiac contractility is less defined and often appears to counteract the effects of the AT1 receptor. AT2R activation has been associated with vasodilation and anti-proliferative effects. Some studies suggest that AT2R stimulation can lead to the activation of protein phosphatases, which would oppose the kinase activities stimulated by AT1R. The balance between AT1R and AT2R expression and signaling is crucial in determining the overall cardiac response to Angiotensin II.

Quantitative Effects of Angiotensin II on Cardiac Contractility

The direct inotropic effect of Angiotensin II on the myocardium can be variable and is influenced by factors such as species, cardiac region (atria vs. ventricle), and the underlying physiological or pathological state of the heart.

| Parameter | Species/Model | Angiotensin II Concentration | Observed Effect | Reference |

| Peak Developed Force | Human Atrial Myocardium | Optimal concentrations | Increase from 15.4 ± 2.1 to 20.5 ± 3.3 mN/mm² | |

| Peak Developed Force | Human Ventricular Myocardium | Not specified | No significant effect | |

| Developed Tension | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 8.4 ± 1.1 to 6.8 ± 1.7 mN/mm² | |

| Peak Systolic [Ca²⁺]i | Normal Rat Papillary Muscle | 10⁻⁶ M | Reduction from 0.56 ± 0.03 to 0.48 ± 0.04 µM | |

| Peak Systolic [Ca²⁺]i | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 0.51 ± 0.02 to 0.44 ± 0.01 µM | |

| Inward Calcium Current (ICa) | Rat Ventricular Myocytes (intracellular dialysis) | 10⁻⁸ mmol/L | Reduced by 35 ± 5.5% | |

| Contractility | Rat Cardiomyocytes | 1 µM | 24.6 ± 5% reduction (Negative Inotropic Effect) | |

| Intracellular Free Ca²⁺ | SHR Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | Significant dose-dependent increase | |

| Intracellular Free Ca²⁺ | Wistar-Kyoto Rat Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | No effect |

Experimental Protocols

The investigation of Angiotensin II's effects on cardiac contractility relies on a variety of specialized experimental techniques.

Isolation of Adult Cardiomyocytes

This is a fundamental procedure for in vitro studies of cardiac function at the cellular level.

Objective: To obtain viable, rod-shaped cardiomyocytes from adult mammalian hearts.

General Protocol:

-

Heart Excision: The animal (e.g., rat, mouse, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated buffer.

-

Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to wash out the blood and stop contractions.

-

Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and sometimes protease, to break down the extracellular matrix.

-

Dissociation and Filtration: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered to remove undigested tissue.

-

Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox and ensure cell viability.

-

Cell Collection: The cells are allowed to settle by gravity or gentle centrifugation, and the resulting pellet of cardiomyocytes is resuspended in an appropriate culture or experimental medium.

Measurement of Cardiomyocyte Contractility

Several methods are employed to quantify the contractile function of isolated cardiomyocytes.

A. Video-Based Edge Detection:

-

Principle: This technique uses a high-speed camera mounted on a microscope to record the changes in cell length during contraction and relaxation.

-

Procedure:

-

Isolated cardiomyocytes are placed in a chamber on the microscope stage and superfused with a physiological buffer.

-

The cells are paced with electrical field stimulation to ensure a regular contraction rate.

-

A video camera captures the cell shortening, and specialized software tracks the cell edges to measure the extent and velocity of contraction and relaxation.

-

B. Calcium Transient Measurement:

-

Principle: This method uses fluorescent calcium indicators (e.g., Fura-2, Indo-1) to measure changes in intracellular calcium concentration, which are tightly coupled to contraction.

-

Procedure:

-

Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye.

-

The cells are excited with light of specific wavelengths, and the emitted fluorescence is recorded using a photometer or a camera.

-

The ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate the intracellular calcium concentration.

-

Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels, such as the L-type calcium channel, which are critical for cardiac contractility.

Objective: To measure the inward calcium current (ICa) in single cardiomyocytes.

Whole-Cell Configuration Protocol:

-

A glass micropipette with a very fine tip is filled with an intracellular-like solution and brought into contact with the surface of a single cardiomyocyte.

-

A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell interior.

-

The voltage across the cell membrane is clamped at a specific potential, and the resulting current flow through the ion channels is measured.

-

To study the effect of intracellular Angiotensin II, the peptide can be included in the pipette solution to dialyze into the cell.

Conclusion

Angiotensin II exerts a complex and multifaceted influence on cardiac contractility. The primary signaling pathway involves the AT1 receptor, Gq-protein activation, and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. The quantitative effects of Ang II on contractility are context-dependent, varying with species, cardiac chamber, and the health of the myocardium. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system in cardiovascular disease. The interplay between the pro-contractile and hypertrophic signals of the AT1R and the counter-regulatory actions of the AT2R remains a key area of investigation for future drug development.

References

- 1. Molecular mechanisms of angiotensin II in modulating cardiac function: intracardiac effects and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Role of angiotensin AT1, and AT2 receptors in cardiac hypertrophy and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II receptor subtypes and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Angiotensin II Receptor Subtypes AT1 vs. AT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and adrenal function. Its primary effector, Angiotensin II (Ang II), exerts its pleiotropic effects by binding to two major G protein-coupled receptors: the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they are encoded by different genes, share only about 30-34% sequence homology, and often mediate opposing physiological effects.[1][2] Understanding the distinct functions and signaling pathways of these two receptor subtypes is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases. This technical guide provides a comprehensive overview of the core differences between AT1R and AT2R, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades.

Core Functions and Physiological Effects

The AT1 receptor is responsible for the majority of the well-known physiological and pathophysiological actions of Angiotensin II.[3] Conversely, the AT2 receptor often counteracts the effects of AT1R activation, playing a protective role in various tissues.[4]

Table 1: Comparison of Core Functions of AT1 and AT2 Receptors

| Feature | AT1 Receptor | AT2 Receptor |

| Primary Functions | Vasoconstriction, aldosterone secretion, sodium and water retention, cell proliferation, inflammation, oxidative stress.[3] | Vasodilation, anti-proliferation, apoptosis, anti-inflammatory effects, tissue regeneration. |

| Cardiovascular Effects | Increases blood pressure, promotes cardiac hypertrophy and fibrosis. | Lowers blood pressure (often unmasked by AT1R blockade), reduces cardiac hypertrophy and fibrosis. |

| Renal Effects | Promotes sodium and water reabsorption, decreases renal blood flow. | Promotes natriuresis and diuresis. |

| Cellular Effects | Stimulates cell growth, proliferation, and migration. | Inhibits cell growth, promotes differentiation and apoptosis. |

Quantitative Data on Receptor Function

The following tables summarize key quantitative data that highlight the differential functions of AT1 and AT2 receptors.

Table 2: Ligand Binding Affinities

| Ligand | Receptor | Affinity (Kd/Ki) | Species/System |

| Angiotensin II | AT1 | Nanomolar range | Human/Rat |

| Angiotensin II | AT2 | Nanomolar range | Human/Rat |

| Losartan (AT1 Antagonist) | AT1 | ~10-20 nM | Rat |

| PD123319 (AT2 Antagonist) | AT2 | ~10-50 nM | Rat |

Note: Specific affinities can vary depending on the experimental system and conditions.

Table 3: Physiological and Cellular Responses

| Parameter | Receptor Action | Quantitative Effect | Experimental Model |

| Blood Pressure | AT1R Blockade (e.g., Losartan) | Significant reduction in systolic and diastolic blood pressure. | Spontaneously Hypertensive Rats (SHRs) |

| Blood Pressure | AT2R Knockout | ~10 mmHg higher blood pressure compared to wild-type mice. | AT2R Knockout Mice |

| Vasodilation | AT2R Agonist (C21) | Dose-dependent vasorelaxation in isolated arteries. | Mouse Aortic and Mesenteric Vessels |

| Vasodilation | Ang II + AT1R Blockade | ~30% increase in diameter of preconstricted rabbit afferent arterioles. | Rabbit Afferent Arterioles |

| Cell Proliferation | Ang II (via AT1R) | Stimulation of cell growth. | CHO-ACE cells |

| Cell Viability | Ang II (10⁻⁹ M) | 12-32% decrease in viability after 6-48h. | NRK-52E cells |

| ERK Phosphorylation | Ang II (via AT1R) | Fold increase varies depending on cell type and conditions. | Various cell lines |

| Protein Phosphatase 2A (PP2A) Activity | Ang II (via AT2R) | Concentration-dependent increase. | Rat Hypothalamic/Brainstem Neurons |

Signaling Pathways

The divergent functions of AT1R and AT2R stem from their coupling to distinct intracellular signaling cascades.

AT1 Receptor Signaling

The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins, initiating a cascade of events that lead to its characteristic physiological effects. A key pathway involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in smooth muscle contraction, cell growth, and inflammation. Furthermore, AT1R can signal independently of G proteins through β-arrestin, which can also lead to the activation of kinases like ERK.

AT2 Receptor Signaling

In contrast to AT1R, the AT2 receptor often signals through Gαi/o proteins, leading to the activation of various protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1. These phosphatases can dephosphorylate and inactivate downstream effectors of the AT1R pathway, such as ERK, thereby inhibiting cell growth. Additionally, AT2R activation is linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.

Experimental Protocols

Radioligand Binding Assay for Angiotensin II Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to AT1 and AT2 receptors.

Materials:

-

Cell membranes expressing AT1R or AT2R

-

Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

-

Unlabeled Angiotensin II (for non-specific binding)

-

AT1R antagonist (e.g., Losartan)

-

AT2R antagonist (e.g., PD123319)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes + radioligand.

-

Non-specific Binding: Cell membranes + radioligand + excess unlabeled Angiotensin II.

-

Competition Binding (for Ki determination): Cell membranes + radioligand + increasing concentrations of the competitor (e.g., Losartan or PD123319).

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of the radioligand and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) following AT1R activation.

Materials:

-

Cells expressing AT1R (e.g., HEK293-AT1R)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or similar physiological buffer

-

Angiotensin II

-

AT1R antagonist (e.g., Losartan)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

-

-

Washing: Gently wash the cells with HBSS to remove excess extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Establish a baseline fluorescence reading for a short period.

-

Inject Angiotensin II (at various concentrations) into the wells and immediately begin recording the fluorescence signal over time.

-

For antagonist studies, pre-incubate the cells with the antagonist (e.g., Losartan) before adding Angiotensin II.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.

-

Calculate the peak response and the area under the curve for each condition.

-

Plot dose-response curves to determine the EC50 of Angiotensin II.

-

Conclusion

The Angiotensin II type 1 and type 2 receptors represent a classic example of receptor subtype-mediated functional antagonism. While AT1R activation is largely associated with the detrimental effects of Angiotensin II in cardiovascular disease, AT2R signaling often provides a counter-regulatory, protective influence. A thorough understanding of their distinct signaling pathways and physiological roles, supported by robust quantitative data and well-defined experimental methodologies, is essential for the continued development of novel and more effective therapies targeting the renin-angiotensin system. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this critical field of study.

References

The Genesis of a Key Physiological Regulator: A Technical History of the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS), a cornerstone of cardiovascular and renal physiology, has a rich and intricate history of discovery that spans over a century. This technical guide delves into the pivotal experiments and discoveries that unraveled the complexities of this vital hormonal cascade, providing researchers and drug development professionals with a detailed understanding of its core components and their historical context. From the initial observation of a pressor substance in the kidney to the development of targeted therapeutics, this document traces the scientific journey that has saved countless lives.

A Century of Discovery: Unraveling the Renin-Angiotensin System

The story of the RAS begins in 1898 with the seminal work of Robert Tigerstedt and Per Bergman at the Karolinska Institute in Stockholm.[1][2][3][4][5] They discovered that extracts from the rabbit kidney cortex, when injected intravenously into other rabbits, caused a significant increase in blood pressure. They named this pressor substance "renin." Their meticulous experiments, though initially met with skepticism, laid the foundation for all subsequent research in the field.

For nearly four decades, the significance of renin remained largely unrecognized. The next major breakthrough came in 1934 from the work of Harry Goldblatt , an American pathologist. He demonstrated that constricting the renal arteries in dogs, thereby inducing renal ischemia, led to sustained hypertension. This landmark experiment provided a crucial link between the kidneys and high blood pressure, reigniting interest in the pressor substance discovered by Tigerstedt and Bergman.

Following Goldblatt's discovery, two independent research groups, one led by Irvine Page in the United States and the other by Eduardo Braun-Menéndez in Argentina, embarked on a quest to isolate and characterize the pressor agent responsible for renal hypertension. In 1939 , both groups independently reported the discovery of a new substance. Page's group named it "angiotonin," while Braun-Menéndez's team called it "hypertensin." They both demonstrated that renin was an enzyme that acted on a plasma protein to produce this potent vasoconstrictor. It wasn't until 1958 that the two groups agreed on the unified name "angiotensin."

The next crucial piece of the puzzle was uncovered in the mid-1950s by Leonard T. Skeggs , who discovered the angiotensin-converting enzyme (ACE) . He and his colleagues showed that angiotensin I, the initial product of renin's action, was converted to the more potent angiotensin II by this enzyme, which they found in high concentrations in the lungs.

The elucidation of the complete renin-angiotensin-aldosterone system (RAAS) pathway followed, with the discovery of aldosterone and its regulation by angiotensin II. This understanding paved the way for therapeutic interventions. A pivotal moment in the therapeutic application of this knowledge came with the work of Sir John Vane in the 1970s. His research on the venom of the Brazilian pit viper, Bothrops jararaca, led to the discovery of peptides that inhibited ACE. This groundbreaking work directly led to the development of the first ACE inhibitor, captopril, revolutionizing the treatment of hypertension and heart failure.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the renin-angiotensin system.

Tigerstedt and Bergman's Discovery of Renin (1898)

Objective: To investigate the effect of kidney extracts on arterial blood pressure.

Methodology:

-

Animal Model: Rabbits.

-

Preparation of Renal Extract:

-

The renal cortex was dissected from a freshly excised rabbit kidney.

-

The cortical tissue was minced and then ground with sand in a mortar.

-

The resulting pulp was suspended in a cold 0.9% sodium chloride solution (saline).

-

The mixture was then filtered through a cheesecloth to obtain a crude extract.

-

-

Experimental Procedure:

-

A recipient rabbit was anesthetized.

-

A cannula was inserted into the carotid artery and connected to a mercury manometer to record blood pressure.

-

A known volume of the renal extract was injected intravenously into the jugular vein.

-

Blood pressure was recorded before, during, and after the injection.

-

-

Controls: Extracts from other organs (e.g., liver, spleen) were prepared and injected using the same procedure to ensure the pressor effect was specific to the kidney. The effect of boiled renal extract was also tested to determine the heat lability of the active substance.

Goldblatt's Induction of Experimental Hypertension (1934)

Objective: To determine if renal ischemia is a direct cause of persistent hypertension.

Methodology:

-

Animal Model: Dogs.

-

Surgical Procedure:

-

The dog was anesthetized, and a sterile surgical procedure was performed.

-

The renal arteries were carefully exposed.

-

An adjustable silver clamp, designed by Goldblatt, was placed around one or both renal arteries.

-

The clamp was tightened to a degree that partially occluded the artery, reducing blood flow to the kidney without causing complete blockage.

-

The incision was closed, and the animal was allowed to recover.

-

-

Blood Pressure Measurement:

-

Systolic blood pressure was measured in the conscious dog using the cuff method on the femoral artery.

-

Measurements were taken periodically before and after the renal artery constriction to monitor for changes in blood pressure.

-

-

Experimental Groups:

-

One-kidney, one-clip (1K1C): One renal artery was constricted, and the contralateral kidney was removed.

-

Two-kidney, one-clip (2K1C): One renal artery was constricted, while the other kidney remained untouched.

-

Control: Sham surgery was performed without constricting the renal arteries.

-

Page's Isolation of Angiotonin (1940)

Objective: To isolate and purify the pressor substance produced by the interaction of renin and a plasma component.

Methodology:

-

Starting Materials:

-

Renin: Prepared from pig kidneys.

-

Renin-activator (Angiotensinogen): Obtained from ox serum.

-

-

Purification of Renin-activator:

-

Ox serum was treated with potassium phosphate to precipitate inactive substances.

-

The concentration of potassium phosphate was then increased to precipitate the active renin-activator.

-

The precipitate was collected and dialyzed.

-

-

Production of Angiotonin:

-

The purified renin and renin-activator were incubated together at 38°C for 10-20 minutes.

-

-

Purification of Angiotonin:

-

The reaction mixture was treated with alcohol to precipitate proteins.

-

The supernatant, containing the heat-stable angiotonin, was further purified by forming crystalline salts with oxalic and picric acids.

-

-

Bioassay: The pressor activity of the purified fractions was tested by intravenous injection into anesthetized animals (e.g., cats, dogs) and measuring the rise in arterial blood pressure. The vasoconstrictor effect was also tested on isolated rabbit ear preparations.

Braun-Menéndez's Isolation of Hypertensin (1939)

Objective: To isolate and characterize the pressor substance from the venous blood of ischemic kidneys.

Methodology:

-

Animal Model: Dogs.

-

Induction of Renal Ischemia: The renal artery of a dog was partially clamped to induce ischemia.

-

Collection of Blood: Blood was collected from the renal vein of the ischemic kidney.

-

Extraction of Hypertensin:

-

The collected venous blood was mixed with 70% acetone to precipitate proteins.

-

The acetone was then evaporated, and the remaining aqueous solution contained the active pressor substance, hypertensin.

-

-

Purification: Further purification was achieved by precipitating the active substance from a dry preparation with glacial acetic acid and ether.

-

Bioassay: The pressor effect of the extracted substance was tested by injecting it into nephrectomized dogs and measuring the increase in blood pressure. The vasoconstrictor activity was also assessed using the Läwen-Trendelenburg preparation (perfused frog hind limbs).

Skeggs' Discovery of Angiotensin-Converting Enzyme (1956)

Objective: To identify the enzyme responsible for the conversion of angiotensin I to angiotensin II.

Methodology:

-

Source of Enzyme: Horse plasma.

-

Purification of the Converting Enzyme:

-

The enzyme was partially purified from horse plasma using ammonium sulfate fractionation and isoelectric precipitation.

-

-

Substrate: Purified angiotensin I (referred to as hypertensin I at the time).

-

Enzyme Activity Assay:

-

The purified converting enzyme was incubated with angiotensin I.

-

The reaction product, angiotensin II (hypertensin II), was assayed for its vasoconstrictor activity.

-

-

Bioassay for Angiotensin II: The vasoconstrictor potency of the reaction product was tested on isolated, perfused rat kidneys. Angiotensin II was found to be a potent vasoconstrictor, while angiotensin I was not.

Vane's Bioassay for ACE Inhibition (1970s)

Objective: To identify and characterize inhibitors of angiotensin-converting enzyme.

Methodology:

-

Technique: The "blood-bathed organ cascade" bioassay.

-

Experimental Setup:

-

An experimental animal (e.g., a dog) was anesthetized.

-

Blood was continuously drawn from an artery and superfused over a series of isolated organ tissues that are sensitive to different vasoactive substances. These tissues included strips of rabbit aorta, rat colon, and chick rectum.

-

The contractions or relaxations of these tissues were recorded, providing a real-time measurement of the levels of various hormones in the blood.

-

-

Procedure for ACE Inhibition:

-

Angiotensin I was infused upstream of the lungs. The conversion of angiotensin I to angiotensin II in the pulmonary circulation would cause a characteristic contraction of the rabbit aorta strip.

-

A potential ACE inhibitor (e.g., a peptide from snake venom) was then infused.

-

Inhibition of ACE was observed as a reduction or abolition of the angiotensin II-mediated contraction of the rabbit aorta strip in response to the angiotensin I infusion.

-

-

Quantitative Analysis: The degree of inhibition was quantified by comparing the magnitude of the tissue response to angiotensin I before and after the administration of the inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal experiments in the discovery of the renin-angiotensin system.

Table 1: Tigerstedt and Bergman's Renin Experiment (1898)

| Parameter | Observation | Reference |

| Animal Model | Rabbit | |

| Substance Injected | Cold-water extract of rabbit renal cortex | |

| Route of Administration | Intravenous (jugular vein) | |

| Blood Pressure Change | ~50% increase (from 62-67 mmHg to 100 mmHg) | |

| Onset of Action | Within ~80 seconds |

Table 2: Goldblatt's Experimental Hypertension in Dogs (1934)

| Experimental Model | Observation | Reference |

| Two-Kidney, One-Clip (2K1C) | Persistent elevation of systolic blood pressure | |

| One-Kidney, One-Clip (1K1C) | More severe and sustained hypertension | |

| Control (Sham operation) | No significant change in blood pressure |

Table 3: Properties of Angiotonin and Hypertensin

| Property | Angiotonin (Page) | Hypertensin (Braun-Menéndez) | Reference |

| Nature | Heat-stable pressor substance | Pressor agent from renal venous blood | |

| Solubility | Water and alcohol soluble | Soluble in aqueous solutions | |

| Stability | Acid-stable, alkali-labile | ||

| Bioassay | Vasoconstriction in rabbit ear, pressor effect in cats/dogs | Vasoconstriction in Läwen-Trendelenburg prep, pressor effect in nephrectomized dogs |

Table 4: Skeggs' Angiotensin-Converting Enzyme Discovery

| Parameter | Observation | Reference |

| Substrate | Angiotensin I (Hypertensin I) | |

| Enzyme Source | Horse Plasma | |

| Product | Angiotensin II (Hypertensin II) | |

| Bioassay | Isolated, perfused rat kidneys | |

| Activity of Angiotensin I | Inactive as a vasoconstrictor in the bioassay | |

| Activity of Angiotensin II | Potent vasoconstrictor |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Caption: Workflow of Goldblatt's experimental induction of hypertension.

Caption: Sir John Vane's blood-bathed organ cascade bioassay for ACE inhibition.

References

The Dichotomous Role of Angiotensin II in Neuronal Development and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II), the primary effector of the renin-angiotensin system (RAS), is well-established as a potent regulator of cardiovascular homeostasis. However, a growing body of evidence reveals its multifaceted and often contradictory roles within the central nervous system, particularly in the intricate processes of neuronal development and migration. This technical guide synthesizes current research on the impact of Ang II on neural stem cell proliferation, survival, differentiation, and migration. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols to facilitate further investigation in this critical area of neuroscience and drug development.

Introduction

The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural stem cell (NSC) fate, including proliferation, differentiation into neurons and glia, and migration to their final destinations. The renin-angiotensin system, once thought to be primarily involved in peripheral functions, is now recognized as having a significant presence and role within the brain. Angiotensin II, through its interaction with its two main receptors, Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R), exerts a profound and often dichotomous influence on these developmental processes. Understanding the intricate signaling cascades initiated by Ang II in the developing brain is crucial for elucidating fundamental neurodevelopmental mechanisms and for identifying potential therapeutic targets for neurological disorders. This guide provides an in-depth examination of the current state of knowledge regarding Ang II's impact on neuronal development and migration.

Angiotensin II and Neuronal Development

Angiotensin II plays a dual role in neuronal development, influencing cell proliferation, apoptosis, and differentiation through the differential activation of its AT1 and AT2 receptors.

Neural Stem Cell Proliferation

Ang II has been shown to modulate the proliferation of neural stem cells, a critical step in neurogenesis. Research indicates that this effect is primarily mediated by the AT2R.

-

AT2R-Mediated Proliferation: Treatment of rat hippocampal NSCs with Ang II leads to a concentration-dependent increase in cell proliferation. This proliferative effect is significantly suppressed by a specific AT2R antagonist, but not by an AT1R antagonist, highlighting the key role of the AT2 receptor in this process[1][2]. The AT2R agonist, CGP42112A, mimics the proliferative effect of Ang II[3].

-

Signaling Pathway: The proliferative signal initiated by Ang II-AT2R activation is transmitted through the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. Ang II stimulates the phosphorylation of both ERK and Akt in NSCs[1][2]. Inhibition of the MEK/ERK pathway, but not the PI3K/Akt pathway, blocks Ang II-induced NSC proliferation. Downstream of ERK activation, Ang II stimulation leads to a decrease in the expression of KV1.2 and KV3.1 potassium channels and a subsequent blockage of K+ currents, which is a necessary step for the increased proliferation. In some contexts, the proliferative effects of Ang II have also been linked to NADPH oxidase 4 (Nox4)-generated superoxide.

Neuronal Apoptosis

In contrast to its role in proliferation, Ang II, primarily through its AT1R, can also induce apoptosis in neuronal cells, a process essential for the proper sculpting of the nervous system.

-

AT1R-Mediated Apoptosis: In adult hippocampal neural stem cells (HCNs), Ang II treatment decreases cell proliferation in a dose- and time-dependent manner and induces apoptotic death. This pro-apoptotic effect is attenuated by AT1R blockers (ARBs) like Losartan, but not by AT2R antagonists.

-

Signaling Pathway: The apoptotic signaling cascade initiated by Ang II-AT1R activation involves mitochondrial dysfunction and oxidative stress. Ang II increases mitochondrial reactive oxygen species (ROS) levels, which in turn activates AMP-activated protein kinase (AMPK) and the downstream peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), leading to apoptosis. In dopaminergic neuronal cell lines, Ang II-induced apoptosis is also mediated by AT1R and involves NADPH oxidase-dependent oxidative stress. Another identified pathway involves the AT1R/GSK-3β/mTOR signaling cascade in neuronal apoptosis following hypoxic-ischemic encephalopathy.

Neuronal Differentiation and Neurite Outgrowth

Angiotensin II, predominantly through the AT2R, promotes neuronal differentiation and neurite outgrowth, processes fundamental to the formation of functional neural circuits.

-

AT2R-Mediated Differentiation and Neurite Outgrowth: Stimulation of AT2R in various neuronal cell lines, such as PC12W and NG108-15, and in primary cultures of cerebellar and dorsal root ganglia neurons, enhances neurite elongation and neuronal differentiation. This is often accompanied by an increase in the expression of neuronal markers like βIII-tubulin and microtubule-associated proteins (MAPs) such as MAP2 and tau. Interestingly, in some cellular contexts, the effects of AT2R on differentiation are counteracted by AT1R activation. In human neuroblastoma cells, Ang II treatment leads to an increase in MAP2 levels, suggesting a role in differentiation.

Angiotensin II and Neuronal Migration

The migration of newly born neurons to their correct locations is a critical event in brain development. Emerging evidence suggests that Angiotensin II, via its AT2 receptor, also plays a role in this dynamic process.

-

AT2R-Mediated Neuronal Migration: In microexplant cultures of the cerebellum, activation of the AT2R by Ang II induces the migration of cells from the edge of the microexplant towards the periphery. This effect is mimicked by an AT2R agonist and blocked by an AT2R antagonist, while an AT1R antagonist potentiates the migratory effect, suggesting an inhibitory role for the AT1R in this context. The migration is associated with an increased expression of neuron-specific βIII-tubulin and the microtubule-associated proteins tau and MAP2, indicating a potential role for cytoskeletal rearrangements in this process.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of Angiotensin II on neuronal development.

Table 1: Effect of Angiotensin II on Neural Stem Cell Proliferation

| Cell Type | Ang II Concentration | Incubation Time | Effect on Proliferation | Key Findings | Reference |

| Rat Hippocampal NSCs | 0.01 µM | 48 h | 12% increase | Concentration-dependent increase in proliferation. | |

| 0.1 µM | 48 h | 35% increase | |||

| 1 µM | 48 h | 54% increase | |||

| 10 µM | 48 h | 36% increase | |||

| 100 µM | 48 h | 43% increase | |||

| 1 µM | 48 h | Proliferation blocked by AT2R antagonist (PD123319) | Effect is mediated by AT2R. | ||

| C17.2 murine NSC line | 100 nM | 12 h | Doubling of cell number | Proliferation is preceded by an increase in superoxide levels. |

Table 2: Effect of Angiotensin II on Neuronal Apoptosis

| Cell Type | Ang II Concentration | Incubation Time | Effect on Apoptosis | Key Findings | Reference |

| Adult Rat Hippocampal NSCs | 1 µM | 48 h | Significant increase in apoptotic death | Effect attenuated by AT1R blocker (Losartan). | |

| 1 µM | 48 h | Annexin V+ cells: 26.79% (vs. control) | Apoptosis reduced to 10.11% with Losartan pretreatment. | ||

| CATH.a dopaminergic cells | Dose-dependent | - | Increased apoptosis | Mediated by AT1R and NADPH oxidase-dependent oxidative stress. |

Table 3: Effect of Angiotensin II on Neurite Outgrowth

| Cell Type | Ang II Concentration | Incubation Time | Effect on Neurite Outgrowth | Key Findings | Reference |

| NG108-15 cells | 100 nM | 3 days | Induces neurite outgrowth | Mediated by AT2R; associated with increased polymerized tubulin and MAP2c. | |

| SH-SY5Y neuroblastoma cells | 0.1 µM | 3 days | ~2-fold increase in neurite outgrowth | Mediated by AT2R. |

Signaling Pathways

The diverse effects of Angiotensin II on neuronal development are orchestrated by distinct signaling pathways initiated by the activation of either AT1 or AT2 receptors.

AT2R-Mediated Proliferation and Migration Pathway

Activation of the AT2 receptor by Angiotensin II in neural stem cells triggers a signaling cascade that promotes proliferation and migration.

Caption: AT2R signaling cascade promoting NSC proliferation and neuronal migration.

AT1R-Mediated Apoptosis Pathway

Conversely, Angiotensin II binding to the AT1 receptor can initiate signaling pathways leading to neuronal apoptosis, primarily through the generation of oxidative stress.

Caption: AT1R signaling cascade leading to neuronal apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of Angiotensin II on neuronal development and migration.

Neural Stem Cell Culture and Proliferation Assay

This protocol describes the isolation and culture of neural stem cells and a method to assess their proliferation in response to Angiotensin II.

Caption: Workflow for NSC culture and proliferation assay.

Detailed Protocol:

-

NSC Isolation and Culture:

-

Dissect hippocampi from embryonic day 14-16 Sprague-Dawley rat brains in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Culture the cells in serum-free NSC medium supplemented with Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) to form neurospheres.

-

For monolayer cultures, dissociate the neurospheres and plate the cells on culture dishes coated with poly-L-ornithine and laminin.

-

-

Angiotensin II Treatment:

-

Once the NSC monolayer is established, treat the cells with varying concentrations of Angiotensin II (e.g., 0.01 µM to 100 µM) for 48 hours.

-

For receptor antagonist studies, pre-incubate the cells with an AT1R antagonist (e.g., Losartan) or an AT2R antagonist (e.g., PD123319) for 1 hour before adding Angiotensin II.

-

-

BrdU Proliferation Assay:

-

During the final 4 hours of Angiotensin II treatment, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and treat with DNase to expose the incorporated BrdU.

-

Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

-

Western Blot Analysis of Signaling Proteins

This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins like ERK and Akt in response to Angiotensin II treatment.

Detailed Protocol:

-

Protein Extraction:

-

Culture and treat NSCs with Angiotensin II for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Neuronal Migration Assay (Boyden Chamber)

This protocol provides a general framework for a Boyden chamber assay, which can be adapted to study the effect of Angiotensin II on neuronal migration.

Caption: Workflow for a Boyden chamber neuronal migration assay.

Detailed Protocol:

-

Cell Preparation:

-

Isolate neurons from the desired brain region (e.g., cerebellum from postnatal day 3 rats for microexplant-derived cells).

-

Prepare a single-cell suspension in a serum-free migration medium.

-

-

Assay Setup:

-

Place Boyden chamber inserts with a suitable pore size (e.g., 8 µm) into the wells of a 24-well plate.

-

Add medium containing Angiotensin II (as the chemoattractant) to the lower chamber.

-

Add the neuronal cell suspension to the upper chamber of the insert.

-

-

Migration and Analysis:

-

Incubate the plate for a suitable duration (e.g., 4-24 hours) to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with a nuclear stain like DAPI.

-

Image multiple fields of the membrane and count the number of migrated cells.

-

Compare the number of migrated cells in the Angiotensin II-treated groups to the control group.

-

Immunofluorescence Staining of Migrated Neurons

This protocol can be used to visualize cytoskeletal components in migrated neurons.

Detailed Protocol:

-

Cell Fixation and Permeabilization:

-

After the migration assay, fix the cells on the membrane with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against neuronal markers (e.g., βIII-tubulin) or microtubule-associated proteins (e.g., MAP2, tau) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mount the membrane on a slide with a mounting medium containing DAPI.

-

-

Imaging:

-

Visualize the stained cells using a confocal or fluorescence microscope to assess the expression and localization of the target proteins in the migrated neurons.

-

Conclusion and Future Directions

Angiotensin II exerts a complex and context-dependent influence on neuronal development and migration. The AT2 receptor primarily mediates proliferative and migratory signals, often through the ERK pathway, and promotes neuronal differentiation. In contrast, the AT1 receptor is largely associated with pro-apoptotic effects, driven by oxidative stress. This dichotomy highlights the intricate balance of the brain renin-angiotensin system in shaping the developing nervous system.

For drug development professionals, these findings present both opportunities and challenges. Targeting the AT2 receptor with selective agonists could offer novel therapeutic strategies for promoting neurogenesis and repair in the context of neurodegenerative diseases or brain injury. Conversely, the development of brain-penetrant AT1R antagonists may provide neuroprotective benefits by mitigating neuronal apoptosis.

Future research should focus on elucidating the in vivo relevance of these findings using animal models of neurodevelopmental and neurodegenerative disorders. Further investigation into the downstream effectors of Ang II signaling, particularly those involved in cytoskeletal dynamics during neuronal migration, will be crucial for a complete understanding of its role in brain development. A deeper comprehension of the crosstalk between AT1R and AT2R signaling will also be essential for the design of effective and specific therapeutic interventions targeting the brain's renin-angiotensin system.

References

- 1. How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II increased neuronal stem cell proliferation: role of AT2R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II Increased Neuronal Stem Cell Proliferation: Role of AT2R - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Mechanisms of Angiotensin II-Induced Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intracellular signaling pathways implicated in Angiotensin II (Ang II)-induced cardiac hypertrophy. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative experimental data, and key methodologies in the field.

Introduction: The Pathophysiological Role of Angiotensin II in the Heart

Angiotensin II, the primary effector of the renin-angiotensin system, is a potent vasoconstrictor and a critical mediator of cardiac hypertrophy, a condition characterized by an increase in cardiomyocyte size and the reorganization of the cardiac muscle.[1] While initially an adaptive response to pressure overload, sustained cardiac hypertrophy can lead to heart failure.[1] Ang II exerts its effects primarily through the Angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor, initiating a complex network of intracellular signaling cascades that ultimately converge on gene expression changes driving hypertrophic growth.[2] Understanding these intricate pathways is paramount for the development of targeted therapeutics to prevent or reverse pathological cardiac remodeling.

Key Signaling Pathways in Angiotensin II-Induced Cardiac Hypertrophy

Ang II-induced cardiac hypertrophy is not a linear process but rather a complex interplay of multiple, interconnected signaling pathways. Activation of the AT1R by Ang II triggers a cascade of intracellular events that modulate transcription factors and ultimately lead to the hypertrophic phenotype. The following sections detail the principal signaling axes involved.

Gαq/11-Phospholipase C (PLC) Pathway